(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one (2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.: 1007635-07-5
VCID: VC11916423
InChI: InChI=1S/C19H15NO3/c1-11-7-15(21)18-16(8-11)23-17(19(18)22)9-12-10-20(2)14-6-4-3-5-13(12)14/h3-10,21H,1-2H3/b17-9-
SMILES: CC1=CC(=C2C(=C1)OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)O
Molecular Formula: C19H15NO3
Molecular Weight: 305.3 g/mol

(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

CAS No.: 1007635-07-5

Cat. No.: VC11916423

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one - 1007635-07-5

Specification

CAS No. 1007635-07-5
Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
IUPAC Name (2Z)-4-hydroxy-6-methyl-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C19H15NO3/c1-11-7-15(21)18-16(8-11)23-17(19(18)22)9-12-10-20(2)14-6-4-3-5-13(12)14/h3-10,21H,1-2H3/b17-9-
Standard InChI Key AGXZKUFPDAADJW-MFOYZWKCSA-N
Isomeric SMILES CC1=CC(=C2C(=C1)O/C(=C\C3=CN(C4=CC=CC=C43)C)/C2=O)O
SMILES CC1=CC(=C2C(=C1)OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)O
Canonical SMILES CC1=CC(=C2C(=C1)OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)O

Introduction

(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that combines an indole moiety with a benzofuranone core. This unique structural combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula is C19H15NO3, and it has a molecular weight of approximately 305.3 g/mol, although some sources may report slightly different values due to rounding or measurement variations.

Synthesis of (2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes condensation reactions between appropriate indole derivatives and benzofuran precursors. Optimization of reaction conditions, such as temperature and time, is crucial for maximizing yield and purity.

Synthesis Steps:

  • Starting Materials: The synthesis begins with the preparation of the indole aldehyde and the benzofuran derivative.

  • Condensation Reaction: The indole aldehyde undergoes a nucleophilic attack on the hydroxyl group of the benzofuran derivative, forming the desired compound.

  • Purification: The product is purified using techniques such as chromatography to ensure high purity.

Biological Activities and Potential Applications

Preliminary studies suggest that (2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one may exhibit various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. These effects are believed to arise from interactions with multiple biological targets, such as enzymes and receptors involved in signaling pathways.

Potential Therapeutic Applications:

  • Anticancer Activity: The compound may inhibit certain kinases involved in cancer progression.

  • Anti-inflammatory Activity: It could modulate inflammatory responses by interacting with specific enzymes.

  • Neuroprotective Effects: Potential interactions with neuroprotective pathways.

Research Findings and Future Directions

Research on this compound is ongoing, with a focus on understanding its full range of biological activities and optimizing its efficacy. Studies involving similar compounds have shown promising results in cancer therapy and other therapeutic areas. For instance, benzofuran derivatives have been explored for their selective toxicity against certain cancer cell lines .

Future Research Directions:

  • Mechanism of Action: Further investigation into the specific binding sites and interactions with biological targets.

  • Derivative Synthesis: Exploration of new derivatives to enhance biological activity.

  • Clinical Trials: Potential progression to clinical trials based on promising preclinical data.

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